molecular formula C10H13IN2O2 B2681240 Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1823441-93-5

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2681240
CAS No.: 1823441-93-5
M. Wt: 320.13
InChI Key: WUOJALVGECRIPU-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group, an iodine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then subjected to iodination and esterification reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.

    Reduction Products: Reduced forms of the ester group or the pyrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects .

Comparison with Similar Compounds

  • Methyl 1-cyclopentyl-4-bromo-1H-pyrazole-5-carboxylate
  • Methyl 1-cyclopentyl-4-chloro-1H-pyrazole-5-carboxylate
  • Methyl 1-cyclopentyl-4-fluoro-1H-pyrazole-5-carboxylate

Uniqueness: The presence of the iodine atom in Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity and potential biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s interaction with molecular targets and its overall chemical behavior .

Properties

IUPAC Name

methyl 2-cyclopentyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOJALVGECRIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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